2-Debenzoyl-2-tigloyl-baccatin-III

Catalog No.
S14402668
CAS No.
M.F
C29H40O11
M. Wt
564.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Debenzoyl-2-tigloyl-baccatin-III

Product Name

2-Debenzoyl-2-tigloyl-baccatin-III

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C29H40O11

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C29H40O11/c1-9-13(2)25(35)39-24-22-27(8,18(33)10-19-28(22,12-37-19)40-16(5)31)23(34)21(38-15(4)30)20-14(3)17(32)11-29(24,36)26(20,6)7/h9,17-19,21-22,24,32-33,36H,10-12H2,1-8H3/b13-9+/t17-,18-,19+,21+,22-,24-,27+,28-,29?/m0/s1

InChI Key

OYOWLWKQFLUVFZ-OMWVVLIPSA-N

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)OC(=O)C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)O)C)OC(=O)C)C

2-Debenzoyl-2-tigloyl-baccatin-III, also known as 2-debenzoyl-2-tigloyl-10-deacetyl-baccatin-III, is a derivative of baccatin III, which is a naturally occurring diterpenoid compound extracted from the Pacific yew tree (Taxus brevifolia). The molecular formula of this compound is C27H38O10C_{27}H_{38}O_{10}, and it has a molecular weight of approximately 522.58 g/mol. This compound is characterized by the presence of a tigloyl group and the absence of a benzoyl group at the C2 position, which distinguishes it from other derivatives of baccatin III and contributes to its unique biological properties.

That alter its functional groups. The primary reaction pathways include:

  • Acylation Reactions: The introduction of the tigloyl group typically involves acylation processes with tigloyl chloride or similar reagents.
  • Deacetylation: The removal of acetyl groups from baccatin III to yield the 10-deacetyl form, which is crucial for the synthesis of this compound.
  • Esterification: This may occur during the formation of the tigloyl ester bond.

These reactions are essential for modifying the pharmacological properties of the baccatin III scaffold, enhancing its activity against cancer cells.

2-Debenzoyl-2-tigloyl-baccatin-III exhibits significant biological activity, particularly as an antineoplastic agent. Its mechanism of action involves:

  • Microtubule Stabilization: Similar to paclitaxel, this compound binds to tubulin, preventing its depolymerization and thereby stabilizing microtubules. This action disrupts normal mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis.
  • Antitumor Effects: It has shown efficacy against various cancer cell lines, particularly those resistant to traditional chemotherapeutic agents like paclitaxel and vinblastine .

The synthesis of 2-debenzoyl-2-tigloyl-baccatin-III can be achieved through several methods:

  • Starting from Baccatin III: The process typically begins with 10-deacetylbaccatin III. Key steps include:
    • Acylation with tigloyl chloride under basic conditions.
    • Removal of benzoyl groups through hydrolysis or reduction methods.
    • Purification through chromatographic techniques.
  • Alternative Synthetic Routes: Various synthetic strategies have been explored to enhance yield and purity, including:
    • Use of microwave-assisted synthesis for faster reaction times.
    • Employing different solvents and catalysts to optimize reaction conditions .

The primary applications of 2-debenzoyl-2-tigloyl-baccatin-III are in cancer therapy due to its potent antitumor properties. It is being investigated for use in:

  • Chemotherapy: As a potential alternative or adjunct to existing chemotherapeutic agents.
  • Drug Development: It serves as a lead compound for designing new derivatives with improved efficacy and reduced toxicity.

Studies on the interactions of 2-debenzoyl-2-tigloyl-baccatin-III with cellular targets have revealed:

  • Binding Affinity: It shows strong binding affinity to tubulin, comparable to that of paclitaxel.
  • Resistance Mechanisms: Research indicates that certain cancer cell lines develop resistance mechanisms that can be circumvented by using this compound, highlighting its potential in treating resistant cancers .

Several compounds are structurally related to 2-debenzoyl-2-tigloyl-baccatin-III, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Properties
PaclitaxelContains a benzoyl group at C2Widely used in clinical settings for various cancers
DocetaxelSimilar structure but with a different side chainEnhanced solubility and potency compared to paclitaxel
10-Deacetylbaccatin IIILacks acetyl groups but retains core baccatin structurePrecursor for many semi-synthetic derivatives
7-Trichloroethoxycarbonyl BaccatinModifications at C7 positionExhibits different pharmacological profiles

The uniqueness of 2-debenzoyl-2-tigloyl-baccatin-III lies in its specific modifications that enhance its biological activity while potentially reducing side effects associated with other taxanes.

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

564.25706209 g/mol

Monoisotopic Mass

564.25706209 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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